Cas no 1249423-41-3 (3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline)

3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a fluorinated aniline derivative featuring a 1,2,4-triazole substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, which combines a fluorine atom and a heterocyclic triazole ring. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the triazole moiety offers potential for hydrogen bonding and metal coordination, making it valuable in ligand design. Its well-defined synthetic route allows for high purity and scalability. This intermediate is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, owing to its balanced reactivity and structural versatility.
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline structure
1249423-41-3 structure
Product name:3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
CAS No:1249423-41-3
MF:C9H9FN4
Molecular Weight:192.192964315414
MDL:MFCD16851293
CID:5605809
PubChem ID:62696826

3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
    • 1249423-41-3
    • CS-0284173
    • EN300-900912
    • Benzenamine, 3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-
    • MDL: MFCD16851293
    • インチ: 1S/C9H9FN4/c1-14-9(12-5-13-14)8-6(10)3-2-4-7(8)11/h2-5H,11H2,1H3
    • InChIKey: MYOSLZWOPUXDBP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C1=NC=NN1C)N

計算された属性

  • 精确分子量: 192.08112447g/mol
  • 同位素质量: 192.08112447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 390.9±52.0 °C(Predicted)
  • 酸度系数(pKa): 2.01±0.10(Predicted)

3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-900912-0.05g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
0.05g
$827.0 2025-02-21
Enamine
EN300-900912-5.0g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
5.0g
$2858.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354843-250mg
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
1249423-41-3 98%
250mg
¥29131.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354843-500mg
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
1249423-41-3 98%
500mg
¥30410.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354843-100mg
3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
1249423-41-3 98%
100mg
¥23889.00 2024-08-09
Enamine
EN300-900912-0.5g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
0.5g
$946.0 2025-02-21
Enamine
EN300-900912-0.25g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
0.25g
$906.0 2025-02-21
Enamine
EN300-900912-2.5g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
2.5g
$1931.0 2025-02-21
Enamine
EN300-900912-10.0g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3 95.0%
10.0g
$4236.0 2025-02-21
Enamine
EN300-900912-1g
3-fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
1249423-41-3
1g
$986.0 2023-09-01

3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline 関連文献

3-Fluoro-2-(1-methyl-1h-1,2,4-triazol-5-yl)anilineに関する追加情報

Introduction to 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1249423-41-3)

3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS No. 1249423-41-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluoro-substituted aniline moiety and a 1-methyl-1H-1,2,4-triazole ring. These structural elements contribute to its potential applications in the development of novel therapeutic agents.

The chemical structure of 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is particularly noteworthy due to its aromatic nature and the presence of the triazole ring. The fluoro substitution on the aniline ring enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design. The 1-methyl substitution on the triazole ring further modulates the compound's biological activity and pharmacokinetic properties.

Recent studies have explored the potential of 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline as a scaffold for the development of antifungal agents. The triazole ring is a well-known pharmacophore in antifungal drugs, such as fluconazole and itraconazole. Research has shown that modifications to this scaffold can lead to enhanced antifungal activity and reduced toxicity. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline exhibited potent activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens.

In addition to its antifungal properties, 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline has also been investigated for its potential as an anticancer agent. The fluoro-substituted aniline moiety is known to interact with various biological targets, including enzymes and receptors involved in cancer progression. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

The synthesis of 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline involves several well-established organic reactions. One common approach is the reaction of 3-fluoroaniline with 5-chloro-N-methyltetrazole in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to form the desired product. The synthetic route can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalysts.

The physicochemical properties of 3-Fluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline are also important considerations for its application in drug development. The compound is typically a white crystalline solid with a melting point ranging from 80°C to 85°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol but has limited solubility in water. These properties influence its formulation and delivery methods in pharmaceutical applications.

Toxicity studies have shown that 3-fluoroanilines, including derivatives like 3-fluoroanilines, generally exhibit low toxicity at therapeutic concentrations. However, it is crucial to conduct comprehensive safety evaluations during preclinical and clinical trials to ensure their safety profile. In vitro cytotoxicity assays and in vivo animal studies are essential steps in this process.

The potential applications of 3-fluoroanilines extend beyond antifungal and anticancer therapies. Recent research has explored their use as inhibitors of specific enzymes involved in various diseases. For example, a study published in Chemical Biology & Drug Design reported that certain derivatives of 3-fluoroanilines effectively inhibited the activity of human carbonic anhydrase II (hCA II), an enzyme implicated in conditions such as glaucoma and epilepsy.

In conclusion, 3-fluoroanilines, particularly compounds like 3-fluoroanilines, represent a promising class of molecules with diverse biological activities. Their unique structural features make them valuable scaffolds for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize their properties for clinical use.

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